tert-Butyl 5-cyano-2-azaspiro[3.4]octane-2-carboxylate
Description
Properties
Molecular Formula |
C13H20N2O2 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
tert-butyl 5-cyano-2-azaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C13H20N2O2/c1-12(2,3)17-11(16)15-8-13(9-15)6-4-5-10(13)7-14/h10H,4-6,8-9H2,1-3H3 |
InChI Key |
IUMJTRGMPFSYRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCCC2C#N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-Butyl 5-cyano-2-azaspiro[3.4]octane-2-carboxylate generally involves the construction of the azaspiro bicyclic core followed by functionalization at the 5-position with a cyano group and installation of the tert-butyl ester at the nitrogen-bearing carbon (C-2). The synthetic approaches can be categorized into:
- Annulation methods to form the azaspiro core.
- Functional group transformations to introduce the cyano substituent.
- Esterification or protection steps to install the tert-butyl ester.
Annulation Approaches to Azaspiro[3.4]octane Core
According to peer-reviewed research, three main annulation routes have been developed for synthesizing 2-azaspiro[3.4]octane derivatives, which are applicable to the target compound:
Cyclopentane Ring Annulation : This method involves constructing the five-membered ring first, followed by formation of the four-membered ring spiro-fused to it. It uses readily available starting materials and conventional transformations with minimal chromatographic purification, enhancing efficiency and scalability.
Four-Membered Ring Annulation (Two Variants) : These routes focus on building the four-membered ring initially and then annulating the cyclopentane ring. Both approaches use standard reagents and conditions, allowing for flexibility depending on the desired substitution pattern.
These methods emphasize operational simplicity and high yields, making them attractive for synthesizing various azaspiro derivatives including those with cyano and ester functionalities.
Introduction of the Cyano Group at the 5-Position
The cyano substituent at the 5-position can be introduced via nucleophilic substitution or cyanation reactions on suitable precursors. One documented method involves:
- Starting from a 5-oxo-2-azaspiro[3.4]octane intermediate.
- Conversion of the ketone group at the 5-position to the corresponding cyano derivative through cyanide ion addition or via oxime formation followed by dehydration.
This strategy leverages the electrophilic nature of the carbonyl carbon to facilitate cyano group installation, often under mild conditions to preserve the integrity of the spirocyclic system.
Installation of the tert-Butyl Ester
The tert-butyl ester at the 2-position is typically introduced through esterification or protection of the carboxyl group as a tert-butyl ester. Common methods include:
- Reaction of the corresponding carboxylic acid or acid chloride with tert-butanol under acidic or catalytic conditions.
- Use of tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc anhydride) for protection of amine functionalities as tert-butyl carbamates.
In the case of this compound, the tert-butyl ester serves as a protecting group for the carboxyl function, enhancing compound stability and facilitating purification.
Representative Reaction Conditions and Yields
A representative synthetic sequence reported for related azaspiro compounds includes:
Purification and Characterization
Purification typically involves silica gel chromatography using gradients of ethyl acetate and hexanes. Characterization data such as ^1H NMR, LCMS, and IR spectroscopy confirm the presence of the cyano group, tert-butyl ester, and azaspiro framework.
Summary Table of Preparation Methods
| Preparation Step | Method Description | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Azaspiro Core Formation | Annulation of cyclopentane or four-membered ring | Cs2CO3, DMF, room temperature | High yield, operational simplicity | Requires precise control of ring closure |
| Cyano Group Introduction | Nucleophilic cyanation or oxime dehydration | NaCN/KCN, mild acidic/basic medium | Selective functionalization | Toxicity of cyanide reagents |
| tert-Butyl Ester Installation | Esterification or Boc protection | tert-Butanol, acid catalyst or Boc anhydride | Protects carboxyl group, stable | Additional synthetic step |
Research Discoveries and Developments
The annulation strategies for azaspiro[3.4]octane provide versatile routes that can be adapted for various substituents, including cyano and ester groups, facilitating access to a broad range of derivatives.
The mild cyanation methods developed preserve the spirocyclic integrity while introducing the cyano functionality, which is crucial for further synthetic elaborations or biological activity studies.
The use of tert-butyl esters as protecting groups is well-established, offering stability during multi-step syntheses and enabling facile deprotection when needed.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 5-cyano-2-azaspiro[3.4]octane-2-carboxylate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. For example, halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst
Substitution: Halogenating agents such as chlorine or bromine
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Amines
Substitution: Halogenated derivatives
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl 5-cyano-2-azaspiro[3.4]octane-2-carboxylate serves as a versatile building block for the construction of more complex molecules. Its unique spirocyclic structure provides a rigid framework that can be exploited in the design of new compounds with desired properties.
Biology: The compound has potential applications in the development of biologically active molecules. Its structural features make it a candidate for the synthesis of enzyme inhibitors or receptor modulators.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets can be harnessed to develop new therapeutic agents.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 5-cyano-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities between tert-Butyl 5-cyano-2-azaspiro[3.4]octane-2-carboxylate and related spirocyclic compounds:
Biological Activity
tert-Butyl 5-cyano-2-azaspiro[3.4]octane-2-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 238.28 g/mol. Its structure features a spirocyclic framework, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H18N2O3 |
| Molecular Weight | 238.2829 g/mol |
| SMILES | N#CC1COC2(C1)CN(C2)C(=O)OC(C)(C)C |
| XLogP3 | 0.5 |
The biological activity of this compound has been linked to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. The compound has shown potential as a modulator for the muscarinic acetylcholine receptor (M4), which is implicated in cognitive functions and neuroprotection.
Neuroprotective Effects
Research indicates that compounds with similar structures exhibit neuroprotective properties by modulating oxidative stress pathways and enhancing mitochondrial function. For instance, studies on related aza-spiro compounds have demonstrated their ability to protect neuronal cells from oxidative damage, suggesting that this compound may exert similar effects.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of aza-spiro compounds suggest that they may possess inhibitory effects against various bacterial strains. The structure's unique arrangement could contribute to its efficacy as an antimicrobial agent.
Study 1: Neuroprotective Mechanisms
In a study investigating the neuroprotective effects of spirocyclic compounds, researchers found that certain derivatives reduced neuronal cell death induced by oxidative stress in vitro. The mechanism involved activation of the ERK/MAPK signaling pathway, leading to enhanced cell survival rates under stress conditions.
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of similar spirocyclic compounds against Mycobacterium tuberculosis. The results indicated that modifications in the chemical structure significantly influenced the minimum inhibitory concentrations (MIC), highlighting the potential for developing new antimicrobial agents based on the aza-spiro framework.
| Compound | MIC (µg/mL) |
|---|---|
| Aza-spiro compound A | 0.016 |
| tert-butyl derivative B | Not tested |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing tert-butyl 5-cyano-2-azaspiro[3.4]octane-2-carboxylate, and how are reaction conditions optimized?
- Synthesis Steps : The compound is typically synthesized via multi-step protocols involving spirocyclic ring formation, functionalization, and protection/deprotection strategies. For example, enzymatic ketoreduction (e.g., using Codex® KRED-P3-G09 with NADP+ cofactor) can stereoselectively reduce ketones to alcohols, as demonstrated in analogous spirocyclic systems .
- Optimization : Key parameters include temperature control (e.g., maintaining ≤33°C during enzymatic steps), solvent selection (e.g., 2-propanol for substrate solubility), and catalyst loading. Reaction progress is monitored via <sup>1</sup>H NMR or chiral chromatography .
Q. What purification methods are effective for isolating tert-butyl 5-cyano-2-azaspiro[3.4]octane-2-carboxylate?
- Chromatography : Silica gel chromatography with gradient elution (e.g., 0–100% ethyl acetate in heptane) effectively separates intermediates .
- Recrystallization : Polar solvents like ethyl acetate or dichloromethane are used for recrystallization to enhance purity .
- Diatomaceous Earth Filtration : Post-reaction mixtures are filtered through diatomaceous earth to remove particulates before solvent extraction .
Q. How is the structure of this compound confirmed spectroscopically?
- <sup>1</sup>H/<sup>13</sup>C NMR : Peaks corresponding to the tert-butyl group (δ ~1.44 ppm for CH3), spirocyclic protons (δ ~3.7–4.4 ppm), and nitrile (C≡N, absent in <sup>1</sup>H but confirmed via <sup>13</sup>C at ~120 ppm) .
- IR Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1700 cm<sup>-1</sup>) and nitrile (C≡N, ~2250 cm<sup>-1</sup>) groups .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be determined for chiral derivatives of this compound?
- Chiral Chromatography : Supercritical fluid chromatography (SFC) with Chiralpak AD-3 columns and CO2/methanol mobile phases resolves enantiomers (>99% ee achieved in analogous systems) .
- NMR with Chiral Shift Reagents : Europium-based reagents induce splitting of enantiomeric proton signals for quantitative analysis .
Q. What computational methods predict the reactivity of the nitrile group in this spirocyclic system?
- DFT Calculations : Density Functional Theory (e.g., B3LYP/6-31G*) models electrophilic addition pathways (e.g., cyano hydrolysis to amides) by analyzing frontier molecular orbitals (HOMO/LUMO) .
- Molecular Dynamics (MD) : Simulates steric effects of the spirocyclic scaffold on nitrile accessibility in solvent environments .
Q. How do steric and electronic factors influence the compound’s participation in cross-coupling reactions?
- Steric Effects : The tert-butyl group hinders nucleophilic attack at the carboxylate, directing reactivity to the nitrile or spirocyclic nitrogen .
- Electronic Effects : Electron-withdrawing nitrile stabilizes adjacent carbocations, facilitating alkylation or ring-opening reactions under acidic conditions .
Key Findings from Literature
- Stereochemical Control : Enzymatic methods outperform traditional catalysts in achieving high enantiopurity (>99% ee) for spirocyclic intermediates .
- Nitrile Reactivity : The cyano group participates in Huisgen cycloadditions and Staudinger reactions, enabling diversification into triazoles or amines .
- Stability : The tert-butyl carboxylate group enhances thermal stability, making the compound suitable for high-temperature reactions (e.g., microwave-assisted synthesis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
